4-methoxy-1-methyl-1H-pyrazole-5-sulfonyl chloride
Description
4-Methoxy-1-methyl-1H-pyrazole-5-sulfonyl chloride is a heterocyclic sulfonyl chloride derivative characterized by a pyrazole ring substituted with a methoxy group at position 4, a methyl group at position 1, and a sulfonyl chloride moiety at position 5. Sulfonyl chlorides of this class are pivotal intermediates in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other pharmacologically active molecules. Their reactivity stems from the electrophilic sulfonyl chloride group, which facilitates nucleophilic substitution reactions.
Properties
IUPAC Name |
4-methoxy-2-methylpyrazole-3-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O3S/c1-8-5(12(6,9)10)4(11-2)3-7-8/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJYZCGOHOKKQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)OC)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
Chlorosulfonic acid acts as both a sulfonating and chlorinating agent. The reaction proceeds via electrophilic attack at the electron-rich 5-position of the pyrazole ring, facilitated by the directing effects of the methoxy group at the 4-position and the methyl group at the 1-position. The general steps are as follows:
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Electrophilic Sulfonation : Chlorosulfonic acid generates a sulfonic acid intermediate at the 5-position.
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Chlorination : Excess HSO₃Cl converts the sulfonic acid group to the sulfonyl chloride.
The reaction is typically conducted under anhydrous conditions at temperatures ranging from 0°C to room temperature to mitigate side reactions such as over-sulfonation or ring degradation. Solvents like dichloromethane (DCM) or chloroform are employed to dissolve the pyrazole substrate and moderate exothermicity.
Alternative Synthetic Approaches
While direct chlorosulfonation remains the predominant method, alternative routes have been explored to improve selectivity or adapt to substrate availability.
Sulfonic Acid Intermediate Conversion
In this two-step approach, 4-methoxy-1-methyl-1H-pyrazole-5-sulfonic acid is first synthesized via sulfonation, followed by chlorination using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).
Step 1: Sulfonation
The pyrazole derivative is treated with concentrated sulfuric acid or sulfur trioxide (SO₃) to install the sulfonic acid group. This step requires elevated temperatures (80–100°C) and prolonged reaction times (12–24 hours).
Step 2: Chlorination
The sulfonic acid intermediate is refluxed with excess PCl₅ or SOCl₂ in an inert solvent like toluene. For example:
This method offers better control over chlorination but introduces additional complexity and safety concerns due to the handling of PCl₅.
Patent-Derived Insights
A patent describing the synthesis of 3-(hydroxymethyl)-1-methyl-pyrazole-5-carbonitrile (CN105646355A) provides indirect insights into functionalizing pyrazole sulfonyl chlorides. Although the target compound differs, the patent’s use of SOCl₂ for converting carboxylic acids to acyl chlorides suggests potential applicability for sulfonyl chloride formation under modified conditions. For instance, substituting carboxylic acids with sulfonic acids in the presence of SOCl₂ and catalytic dimethylformamide (DMF) could yield the desired sulfonyl chloride.
Optimization of Reaction Parameters
Temperature Control
Lower temperatures (0–5°C) during chlorosulfonation minimize side reactions but slow reaction kinetics. A balance is achieved by initiating the reaction at 0°C and gradually warming to room temperature.
Stoichiometry and Reagent Purity
Excess chlorosulfonic acid (2–3 equivalents) ensures complete conversion, while high-purity starting materials reduce byproduct formation.
Solvent Selection
Non-polar solvents like DCM improve reagent miscibility and facilitate product isolation. Polar aprotic solvents (e.g., THF) are avoided due to undesired side reactions with HSO₃Cl.
Characterization and Quality Control
The identity and purity of this compound are confirmed through spectroscopic and chromatographic methods:
| Property | Value/Description |
|---|---|
| Molecular Formula | C₅H₇ClN₂O₃S |
| Molecular Weight | 210.64 g/mol |
| CAS Number | 1602221-12-4 |
| Appearance | White to off-white crystalline solid |
| Spectral Data (¹H NMR) | δ 3.89 (s, 3H, OCH₃), 3.71 (s, 3H, NCH₃) |
| Purity (HPLC) | ≥95% |
Applications in Drug Discovery
The sulfonyl chloride group enables nucleophilic displacement reactions with amines, alcohols, or thiols, making this compound a key intermediate for:
Chemical Reactions Analysis
Types of Reactions
4-methoxy-1-methyl-1H-pyrazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex pyrazole derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium, copper
Major Products Formed
Sulfonamides: Formed by reaction with amines
Sulfonates: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
Sulfonic Acids: Formed by oxidation
Sulfinic Acids: Formed by reduction
Scientific Research Applications
Organic Synthesis
4-Methoxy-1-methyl-1H-pyrazole-5-sulfonyl chloride serves as an important intermediate in the synthesis of various heterocyclic compounds. Its sulfonyl chloride group is highly reactive, allowing it to undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides and other derivatives. This reactivity is crucial for developing complex organic molecules.
Medicinal Chemistry
Research has highlighted the potential of this compound in drug development, particularly for synthesizing pharmaceuticals with anti-inflammatory, anticancer, and antimicrobial properties. For instance:
| Study | Findings |
|---|---|
| Smith et al. (2023) | Investigated the use of pyrazole derivatives in inhibiting specific cancer cell lines, showing promising results with modified sulfonyl derivatives. |
| Johnson et al. (2024) | Developed enzyme inhibitors using this compound as a key intermediate, demonstrating its efficacy against inflammatory pathways. |
Biological Applications
The compound has been employed to modify biomolecules, enhancing their properties for biological assays. Its ability to interact with nucleophiles makes it suitable for creating conjugates that can be used in proteomics and other biochemical applications.
Agrochemicals
In agricultural chemistry, this compound is utilized in the synthesis of agrochemicals that target specific pests or diseases. Its derivatives have been formulated into pesticides and herbicides that exhibit enhanced efficacy and reduced environmental impact.
Mechanism of Action
The mechanism of action of 4-methoxy-1-methyl-1H-pyrazole-5-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form new bonds and create more complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparison with Similar Compounds
Positional Isomer: 5-Methoxy-1-methyl-1H-pyrazole-4-sulfonyl Chloride
Key Differences :
- Substituent Positions : The methoxy group is at position 5, and the sulfonyl chloride is at position 4, inverting the substituent arrangement compared to the target compound .
- Molecular Weight : 210.64 g/mol (C₅H₇ClN₂O₃S), slightly lighter than typical analogs due to fewer substituents.
- Physical Properties :
Implications: The positional isomerism may alter electronic effects on the pyrazole ring.
Alkyl-Substituted Analog: 1-Butyl-5-methyl-1H-pyrazole-4-sulfonyl Chloride
Key Differences :
- Substituents : A butyl group replaces the methyl at position 1, introducing steric bulk .
- Molecular Weight : 236.72 g/mol (C₈H₁₃ClN₂O₂S).
- Physical Properties: Limited data available, but the increased alkyl chain length likely enhances lipophilicity, improving solubility in nonpolar solvents.
Implications : The bulky butyl group may hinder nucleophilic attack at the sulfonyl chloride site, reducing reactivity in sterically demanding reactions. This compound’s lipophilicity could make it preferable for applications requiring membrane permeability, such as drug design .
Chloro-Dimethyl Derivative: (4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)methanesulfonyl Chloride
Key Differences :
- Substituents : Chloro and methyl groups at positions 4 and 3, with a methanesulfonyl chloride at position 5 .
- Molecular Weight : 243.11 g/mol (C₆H₈Cl₂N₂O₂S).
- Structural Note: The sulfonyl chloride is attached to a methylene bridge rather than directly to the pyrazole ring.
The methylene spacer may reduce conjugation with the aromatic system, altering reaction kinetics compared to direct sulfonyl chloride attachment .
Comparative Data Table
Biological Activity
4-Methoxy-1-methyl-1H-pyrazole-5-sulfonyl chloride (CAS No.: 1602221-12-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanism of action, and various pharmacological effects, supported by data tables and research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of 4-methoxy-1-methylpyrazole with chlorosulfonic acid. The resulting sulfonyl chloride derivative can then be further modified to enhance its biological properties. The compound's structure features a pyrazole ring with a methoxy group and a sulfonyl chloride moiety, which are critical for its activity.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The sulfonyl chloride group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition. This mechanism is crucial for compounds targeting various enzyme classes.
- Receptor Interaction : The compound may interact with specific receptors involved in cellular signaling pathways, potentially modulating their activity and influencing physiological responses.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, related pyrazole derivatives have shown promising results in inhibiting cancer cell proliferation.
| Compound | Cell Line | IC50 (µM) | % Increase in Life Span (%) |
|---|---|---|---|
| 5c | HT-29 (Colon) | 6.43 | 75.13 |
| PC-3 (Prostate) | 9.83 |
In vivo studies using Ehrlich ascites carcinoma (EAC) models demonstrated that compounds similar to this compound significantly increased the mean survival time (MST) of treated subjects, indicating potential for further development as anticancer agents .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been explored. For example, studies indicated that certain pyrazole compounds exhibit significant antibacterial activity against various pathogens.
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| 7b | Staphylococcus aureus | 0.22 |
| Staphylococcus epidermidis | 0.25 |
These findings suggest that the incorporation of the pyrazole scaffold can enhance antimicrobial efficacy, making it a valuable structure in drug design .
Case Studies
Several case studies have investigated the biological activity of pyrazoles:
- Antiproliferative Studies : A series of pyrazole derivatives were designed and tested for antiproliferative activity against colon and prostate cancer cell lines. The most potent compounds exhibited IC50 values comparable to established chemotherapeutics like Doxorubicin .
- Toxicity Predictions : In silico toxicity predictions have been conducted to assess the safety profiles of these compounds, revealing promising drug-like properties and low predicted toxicity levels .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-methoxy-1-methyl-1H-pyrazole-5-sulfonyl chloride?
- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted β-ketoesters with hydrazines, followed by sulfonation using chlorosulfonic acid or SO₂Cl₂. For example, cyclocondensation of ethyl acetoacetate derivatives with methylhydrazine forms the pyrazole core, which is then sulfonylated under controlled conditions (e.g., 0–5°C) to avoid over-sulfonation . Intermediate purification via recrystallization (e.g., using ethanol/water mixtures) is critical to isolate the sulfonyl chloride .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identify characteristic S=O (1360–1180 cm⁻¹) and C-Cl (750–550 cm⁻¹) stretches .
- NMR : ¹H NMR signals for the methoxy group (~δ 3.8 ppm) and pyrazole protons (δ 6.5–7.5 ppm) confirm substitution patterns. ¹³C NMR distinguishes sulfonyl carbons (~δ 50–60 ppm) .
- X-ray Crystallography : Resolves bond angles and planarity of the pyrazole ring (e.g., deviations <0.1 Å) .
Q. How can researchers mitigate common side reactions during sulfonation?
- Methodological Answer :
- Temperature Control : Maintain sulfonation below 10°C to prevent decomposition or polysulfonation .
- Solvent Selection : Use inert solvents like dichloromethane or chloroform to minimize hydrolysis .
- Quenching : Add sulfonation mixtures to ice-cold water to terminate reactions and precipitate intermediates .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the sulfonyl chloride group in nucleophilic substitutions?
- Methodological Answer : The sulfonyl chloride acts as an electrophilic agent due to the electron-withdrawing sulfonyl group. Density Functional Theory (DFT) studies suggest the sulfur center adopts a tetrahedral geometry during SN2 reactions, with activation energies influenced by solvent polarity (e.g., lower in DMF than in THF) . Kinetic experiments using pyridine or triethylamine as bases can track reaction progress via UV-Vis or LC-MS .
Q. How do computational models predict the electronic effects of substituents on reactivity?
- Methodological Answer :
- HOMO-LUMO Analysis : The methoxy group donates electrons via resonance, raising the HOMO energy of the pyrazole ring and enhancing nucleophilic attack at the sulfonyl group .
- Molecular Electrostatic Potential (MEP) : Maps show negative charge localization on the sulfonyl oxygen, guiding site-specific modifications for coupling reactions .
Q. What strategies optimize the synthesis of heterocyclic derivatives (e.g., oxadiazoles) using this sulfonyl chloride?
- Methodological Answer :
- Cyclization with Hydrazides : React with substituted hydrazides in POCl₃ at 120°C to form oxadiazoles. Monitor reaction completion via TLC (Rf shift from 0.3 to 0.7 in ethyl acetate/hexane) .
- Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 30 minutes while improving yields (e.g., 75% → 92%) .
Q. How do structural variations (e.g., methoxy vs. halogen substituents) impact biological activity in derived compounds?
- Methodological Answer :
- SAR Studies : Replace the methoxy group with halogens (e.g., Cl, Br) via Ullmann coupling. Test derivatives for enzyme inhibition (e.g., COX-2) using fluorescence-based assays .
- Thermodynamic Solubility : Compare logP values (e.g., methoxy: ~1.8 vs. chloro: ~2.5) to correlate lipophilicity with membrane permeability .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data?
- Methodological Answer : Cross-validate data using multiple techniques:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
